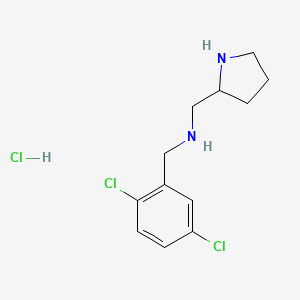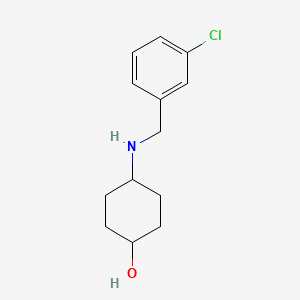
4-(3-Chloro-benzylamino)-cyclohexanol
描述
4-(3-Chloro-benzylamino)-cyclohexanol, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a tyrosine kinase inhibitor that selectively targets Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways, which play critical roles in cell growth, differentiation, and survival.
作用机制
4-(3-Chloro-benzylamino)-cyclohexanol selectively targets the JAK2/STAT3 signaling pathway by inhibiting the phosphorylation of JAK2 and STAT3. The JAK2/STAT3 pathway is activated by various cytokines and growth factors and plays a critical role in cell growth, differentiation, and survival. The inhibition of this pathway by 4-(3-Chloro-benzylamino)-cyclohexanol leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, 4-(3-Chloro-benzylamino)-cyclohexanol inhibits the production of pro-inflammatory cytokines by blocking the JAK2/STAT3 pathway, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(3-Chloro-benzylamino)-cyclohexanol has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. In cancer cells, 4-(3-Chloro-benzylamino)-cyclohexanol inhibits the JAK2/STAT3 pathway, leading to the inhibition of cell growth and proliferation and induction of apoptosis. In addition, 4-(3-Chloro-benzylamino)-cyclohexanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
4-(3-Chloro-benzylamino)-cyclohexanol has several advantages for lab experiments, including its selectivity for JAK2 and STAT3 pathways, its ability to inhibit cell proliferation and induce apoptosis in cancer cells, and its anti-inflammatory effects. However, 4-(3-Chloro-benzylamino)-cyclohexanol also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments, and its potential off-target effects, which can affect the interpretation of results.
未来方向
There are several future directions for the study of 4-(3-Chloro-benzylamino)-cyclohexanol, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of 4-(3-Chloro-benzylamino)-cyclohexanol in combination with other therapies. In addition, the role of 4-(3-Chloro-benzylamino)-cyclohexanol in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, needs to be further investigated. Finally, the potential use of 4-(3-Chloro-benzylamino)-cyclohexanol in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored.
科学研究应用
4-(3-Chloro-benzylamino)-cyclohexanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by blocking the JAK2/STAT3 signaling pathway. 4-(3-Chloro-benzylamino)-cyclohexanol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(3-Chloro-benzylamino)-cyclohexanol has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
4-[(3-chlorophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNADFUHMRTDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199008 | |
| Record name | Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-benzylamino)-cyclohexanol | |
CAS RN |
1261231-98-4 | |
| Record name | Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




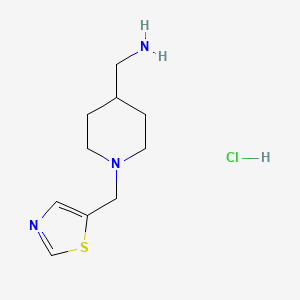
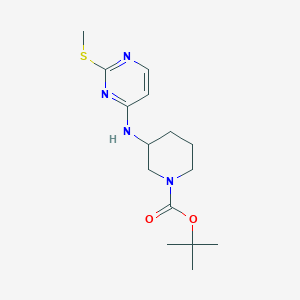
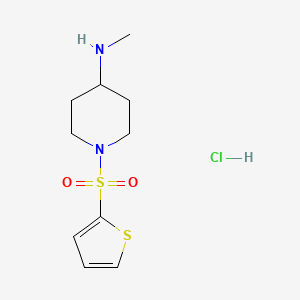
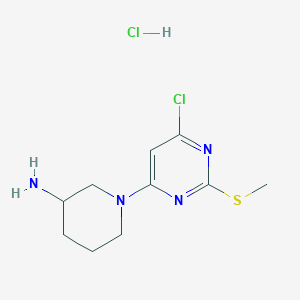
![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227638.png)
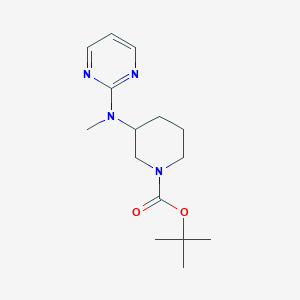
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3227660.png)
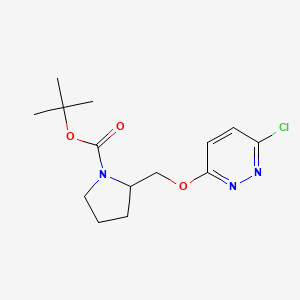

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol](/img/structure/B3227678.png)
![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227698.png)
